Aspercolorin

Description

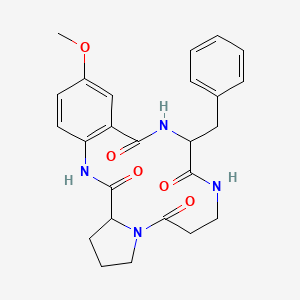

Structure

3D Structure

Properties

IUPAC Name |

14-benzyl-19-methoxy-2,8,12,15-tetrazatricyclo[15.4.0.04,8]henicosa-1(17),18,20-triene-3,9,13,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5/c1-34-17-9-10-19-18(15-17)23(31)28-20(14-16-6-3-2-4-7-16)24(32)26-12-11-22(30)29-13-5-8-21(29)25(33)27-19/h2-4,6-7,9-10,15,20-21H,5,8,11-14H2,1H3,(H,26,32)(H,27,33)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABHYYPZHZXPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C3CCCN3C(=O)CCNC(=O)C(NC2=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017580 | |

| Record name | Aspercolorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29123-52-2 | |

| Record name | Aspercolorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aspercolorin: A Technical Overview of a Niche Fungal Metabolite

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a concise summary of the currently available technical information regarding Aspercolorin, a secondary metabolite of fungal origin. While a comprehensive guide with extensive experimental detail and biological pathway analysis is not feasible due to the limited publicly available research on this specific compound, this paper consolidates the existing data to serve as a foundational reference.

Discovery and Origin

This compound is a cyclic peptide produced by fungi of the genus Aspergillus. Specifically, it has been identified as a metabolite of Aspergillus versicolor.[1] This fungus is a common mold found in various environments, including soil and as a contaminant in food products. This compound has been detected in samples of contaminated Ethiopian sorghum and finger millet, highlighting its natural occurrence as a mycotoxin.[1]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases and serves as a key identifier for the compound.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₈N₄O₅ | [1][2][3] |

| Molecular Weight | 464.51 g/mol | [2][3] |

| CAS Number | 29123-52-2 | [1][2] |

| Class | Cyclic Peptide | [2][3] |

| Solubility | Soluble in Acetonitrile and Methanol | [1] |

| Appearance | Solid | [1] |

Biosynthesis

Detailed, experimentally verified information regarding the biosynthetic pathway of this compound is not currently available in the public scientific literature. As a cyclic peptide produced by Aspergillus, its biosynthesis is presumed to follow the general principles of non-ribosomal peptide synthesis (NRPS). This would involve large, multi-domain enzymes that activate and link the constituent amino acid and other precursors. However, the specific genes, enzymes, and intermediates involved in the this compound pathway have not been elucidated.

A generalized, hypothetical workflow for the study of such a biosynthetic pathway is presented below.

Caption: Hypothetical workflow for elucidating the biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

There is a significant gap in the scientific literature regarding the biological activity and mechanism of action of this compound. While its presence as a mycotoxin in contaminated food sources suggests potential toxicity, specific biological targets, signaling pathways affected, and quantitative measures of its activity (e.g., IC₅₀ or EC₅₀ values) have not been reported in the available literature.

For researchers interested in investigating the biological effects of this compound, a general experimental workflow for screening and characterizing its activity is proposed below.

Caption: General workflow for investigating the biological activity of this compound.

Experimental Protocols

Due to the absence of detailed research publications on this compound, specific, validated experimental protocols for its isolation, purification, and biological characterization are not available. Researchers would need to adapt standard protocols for the study of fungal secondary metabolites.

General Protocol for Isolation and Purification

-

Culturing: Grow Aspergillus versicolor in a suitable liquid or solid medium under conditions that promote secondary metabolite production.

-

Extraction: Extract the fungal biomass and/or culture medium with an appropriate organic solvent, such as ethyl acetate or methanol.

-

Fractionation: Perform liquid-liquid partitioning or solid-phase extraction to separate compounds based on polarity.

-

Chromatography: Employ chromatographic techniques such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion and Future Directions

This compound is a known fungal metabolite with a defined chemical structure. However, it remains a largely uncharacterized compound in terms of its biological activity and biosynthesis. The lack of in-depth research presents an opportunity for novel investigations. Future research should focus on:

-

Systematic Screening: Evaluating the biological activity of this compound in a broad range of assays to identify potential therapeutic applications or toxicological risks.

-

Biosynthetic Pathway Elucidation: Using genomic and metabolomic approaches to identify the gene cluster and enzymes responsible for this compound production in Aspergillus versicolor.

-

Mechanism of Action Studies: For any identified biological activities, elucidating the molecular targets and signaling pathways involved.

The information presented in this document is intended to be a starting point for researchers and professionals interested in this compound. The significant gaps in the current knowledge highlight the need for further scientific inquiry into this fungal secondary metabolite.

References

Aspercolorin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspercolorin is a fungal metabolite produced by various species of the genus Aspergillus, notably Aspergillus versicolor. It is classified as an atypical cyclic tetrapeptide. This document provides a concise technical summary of its known properties. Currently, the pharmacological and biological activities of this compound are not extensively documented in scientific literature. Its primary application to date has been as a chemical marker in the polyphasic taxonomy for the identification of Aspergillus species[1][2][3][4].

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are essential for its identification, handling, and use in experimental settings.

| Property | Value | References |

| CAS Number | 29123-52-2 | [5][6] |

| Molecular Formula | C₂₅H₂₈N₄O₅ | [5] |

| Molecular Weight | 464.5 g/mol | [5] |

| Formal Name | cyclo(b-alanylprolyl-2-amino-5-methoxybenzoylphenylalanyl) | [5] |

Solubility

| Solvent | Solubility | References |

| Acetonitrile | Soluble | [5] |

| Methanol | Soluble | [5] |

| Ethanol | Soluble | |

| DMF | Soluble | |

| DMSO | Soluble | |

| Water | Limited solubility |

Biological Activity and Experimental Data

To date, there are no comprehensive reports on the specific biological activities or pharmacological properties of this compound in the published scientific literature. While Aspergillus versicolor is known to produce a wide array of secondary metabolites with diverse biological activities, including antimicrobial and cytotoxic effects, specific studies on this compound are lacking[7].

Experimental Protocols

Due to the absence of studies on its biological activity, there are no established experimental protocols for the use of this compound in biological assays. Its current use is primarily as a reference standard in analytical chemistry for taxonomic purposes.

Biosynthesis of Fungal Cyclic Peptides

This compound is a cyclic peptide, a class of natural products synthesized by fungi through complex enzymatic pathways. In Aspergillus and other fungi, cyclic peptides are typically synthesized by non-ribosomal peptide synthetases (NRPSs)[6][8]. These large, multi-enzyme complexes activate and link amino acid monomers in an assembly-line fashion. The biosynthesis of some fungal peptides can also occur through the ribosomal synthesis of a precursor peptide, which is then post-translationally modified and cyclized[5][9].

The general workflow for the biosynthesis of cyclic peptides in fungi via NRPS is depicted below. This pathway represents a common mechanism for the production of such secondary metabolites.

Caption: Generalized workflow for the biosynthesis of cyclic peptides by Non-Ribosomal Peptide Synthetases (NRPSs) in fungi.

Signaling Pathways

There is currently no information available regarding any signaling pathways that may be modulated by this compound. Further research is required to elucidate its potential biological targets and mechanisms of action.

Conclusion

This compound is a well-characterized fungal metabolite in terms of its chemical structure. However, its biological role and potential applications in drug development remain unexplored. This technical guide summarizes the current state of knowledge and highlights the need for further investigation into the pharmacological properties of this cyclic peptide. Researchers are encouraged to explore the potential activities of this compound, given the diverse biological roles of other secondary metabolites from Aspergillus species.

References

- 1. Polyphasic taxonomy of Aspergillus section Aspergillus (formerly Eurotium), and its occurrence in indoor environments and food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphasic taxonomy of Aspergillus section Cervini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Polyphasic taxonomy of Aspergillus section Sparsi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptides derived from Kex2-processed repeat proteins are widely distributed and highly diverse in the Fungi kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyclic Tetrapeptides with Synergistic Antifungal Activity from the Fungus Aspergillus westerdijkiae Using LC-MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

Aspercolorin mechanism of action hypothesis

An in-depth analysis of the current scientific literature reveals a significant gap in the understanding of Aspercolorin's mechanism of action. This cyclic tetrapeptide, a secondary metabolite produced by the fungus Aspergillus versicolor, remains largely uncharacterized in terms of its specific biological targets and signaling pathways.

Introduction to this compound

This compound (CAS 29123-52-2) is a fungal metabolite with the molecular formula C₂₅H₂₈N₄O₅. It was first reported in a study by Lin et al. (2003) which focused on novel chromone derivatives isolated from Aspergillus versicolor found in the marine sponge Xestospongia exigua. While this initial study identified the compound, it did not provide a detailed investigation into its biological activity. Subsequent literature occasionally lists this compound among other fungal metabolites but lacks specific data on its mechanism of action.

Current State of Research and a Hypothetical Mechanism of Action

At present, there is no direct experimental evidence detailing the mechanism of action of this compound. However, based on the known biological activities of other cyclic tetrapeptides, a few hypotheses can be formulated. Cyclic tetrapeptides are a class of compounds known for a variety of biological effects, including antimicrobial, cytotoxic, and enzyme-inhibitory activities.

Hypothesis 1: Enzyme Inhibition

A plausible hypothesis is that this compound acts as an enzyme inhibitor. Many cyclic peptides are known to target and inhibit specific enzymes. For instance, some cyclic tetrapeptides are known inhibitors of histone deacetylases (HDACs). Inhibition of HDACs can lead to changes in gene expression, cell cycle arrest, and apoptosis, making them targets for anticancer drug development.

To investigate this hypothesis, a logical experimental workflow would be to screen this compound against a panel of enzymes, particularly those known to be targeted by similar cyclic peptides.

Experimental Workflow: Enzyme Inhibition Screening

Caption: A generalized workflow for screening this compound for enzyme inhibitory activity.

Hypothesis 2: Antimicrobial Activity

Another potential mechanism of action for this compound is antimicrobial activity. Fungal secondary metabolites are a rich source of antibiotics. This compound could potentially disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication or protein synthesis.

To test this, this compound would be tested against a panel of pathogenic bacteria and fungi.

Experimental Workflow: Antimicrobial Activity Testing

Caption: Workflow for assessing the antimicrobial potential of this compound.

Hypothesis 3: Cytotoxic Activity and Apoptosis Induction

Some literature mentions this compound in the context of cytotoxic compounds. If this compound exhibits cytotoxicity against cancer cell lines, a possible mechanism could be the induction of apoptosis. This could occur through various signaling pathways, such as the activation of caspases, modulation of Bcl-2 family proteins, or induction of DNA damage.

A logical progression would be to first confirm cytotoxicity and then investigate the underlying apoptotic pathways.

Signaling Pathway: Hypothetical Apoptosis Induction

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Quantitative Data

Currently, there is no publicly available quantitative data on the biological activity of this compound (e.g., IC₅₀, MIC values). The tables below are structured to present such data once it becomes available through future research.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | This compound IC₅₀ (µM) |

| HDAC1 | Data not available |

| Trypsin | Data not available |

| p38 MAPK | Data not available |

Table 2: Hypothetical Antimicrobial Activity Data for this compound

| Microbial Strain | This compound MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Candida albicans | Data not available |

Table 3: Hypothetical Cytotoxicity Data for this compound

| Cell Line | This compound IC₅₀ (µM) |

| HeLa | Data not available |

| A549 | Data not available |

| MCF-7 | Data not available |

Detailed Experimental Protocols

As no specific experiments on the mechanism of action of this compound have been published, the following are generalized protocols for the key experiments proposed in the hypotheses.

Protocol 1: In Vitro Enzyme Inhibition Assay

-

Objective: To determine if this compound inhibits the activity of a specific enzyme.

-

Materials:

-

Purified enzyme of interest.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Substrate for the enzyme (preferably fluorogenic or chromogenic).

-

Assay buffer.

-

96-well microplate.

-

Plate reader (fluorometer or spectrophotometer).

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of this compound to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).

-

Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Materials:

-

This compound stock solution.

-

Bacterial or fungal strains.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

96-well microplate.

-

Incubator.

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

In a 96-well plate, perform serial two-fold dilutions of this compound in the growth medium.

-

Add the microbial inoculum to each well. Include a growth control (no this compound) and a sterility control (no inoculum).

-

Incubate the plate at the optimal temperature and duration for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

-

Protocol 3: MTT Assay for Cytotoxicity

-

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

-

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plate.

-

CO₂ incubator.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of the this compound concentration.

-

Conclusion and Future Directions

The study of this compound's mechanism of action is still in its infancy. The hypotheses presented here, based on the activities of structurally related compounds, provide a roadmap for future research. A systematic investigation beginning with broad screening for enzyme inhibition, antimicrobial, and cytotoxic activities is warranted. Positive results in any of these areas would then necessitate more in-depth studies to elucidate the specific molecular targets and signaling pathways involved. Such research would be invaluable in determining the potential of this compound as a lead compound for drug development.

Aspercolorin: An Uncharted Territory in Biological Activity

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological activity of Aspercolorin, a fungal metabolite produced by a variety of Aspergillus species, most notably Aspergillus versicolor. Despite its identification and chemical characterization, preliminary screening data on its pharmacological effects are conspicuously absent from published research.

This compound is classified as an atypical cyclic tetrapeptide. Its structure has been elucidated, and it is commercially available as a research chemical. It has been identified in studies analyzing fungal contaminants in food sources, such as sorghum and finger millet in Ethiopia. Furthermore, it is utilized as a taxonomic marker for the identification of Aspergillus versicolor.

However, for researchers, scientists, and drug development professionals, the crucial data regarding its potential therapeutic or toxic effects remain largely unavailable. A thorough search of scientific databases yields no published studies detailing the preliminary screening of this compound for any specific biological activity. Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize.

The Void of Experimental Data

The absence of primary research on the biological effects of this compound means that there are no established experimental protocols for its screening. Methodologies for assessing its potential cytotoxicity, antimicrobial properties, enzyme inhibition, or any other pharmacological action have not been described in the scientific literature.

Signaling Pathways: An Unwritten Chapter

Similarly, there is no information regarding the signaling pathways that may be modulated by this compound. Without initial biological activity data, investigations into its mechanism of action at the molecular level have not been undertaken. Therefore, no diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound can be generated at this time.

Future Directions

The lack of data on the biological activity of this compound presents a clear opportunity for future research. Preliminary screening against a diverse range of biological targets would be the first logical step. This could include:

-

Antimicrobial assays: Testing against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity screening: Evaluating its effect on various cancer cell lines and normal cell lines.

-

Enzyme inhibition assays: Screening against key enzymes involved in various disease pathways.

-

Antiviral assays: Assessing its potential to inhibit the replication of common viruses.

Should any significant "hits" be identified in these preliminary screens, further research could then delve into elucidating the mechanism of action, identifying the molecular targets, and mapping the affected signaling pathways.

Aspercolorin Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Aspercolorin (CAS 29123-52-2), a cyclic tetrapeptide of interest to researchers in drug development and the sciences. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines qualitative solubility and provides a detailed, generalized experimental protocol for researchers to determine precise solubility parameters in their laboratories.

Introduction to this compound

This compound is a fungal metabolite produced by species of Aspergillus. It is a cyclic tetrapeptide with the molecular formula C₂₅H₂₈N₄O₅ and a molecular weight of 464.5 g/mol . Understanding its solubility is a critical first step in the development of any potential therapeutic applications, as it directly impacts bioavailability, formulation, and in vitro assay design.

Qualitative Solubility Profile

Based on data from chemical suppliers, this compound exhibits solubility in a range of common organic solvents, while its solubility in aqueous solutions is limited. This information is crucial for the initial selection of appropriate solvent systems for stock solution preparation and experimental assays.

| Solvent | Solubility |

| Acetonitrile | Soluble[1] |

| Methanol | Soluble[1][2] |

| Ethanol | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Dimethylformamide (DMF) | Soluble[2] |

| Water | Limited[2] |

Table 1: Qualitative Solubility of this compound in Various Solvents

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized 'shake-flask' method, a widely accepted technique for determining the equilibrium solubility of a compound. This protocol is adapted from standard methodologies for determining the solubility of peptides and other organic molecules.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of analytical grade

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining solid particles, centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes).

-

Alternatively, or in addition, filter the supernatant through a syringe filter compatible with the solvent.

-

-

Quantification of Dissolved this compound:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the saturated sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result will be the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Tips for Enhancing Dissolution:

For compounds with poor solubility, the following techniques can be employed during the initial solubilization steps:

-

Warming: Gently warming the solution to 37°C can aid in dissolution.

-

Sonication: Using an ultrasonic bath can help to break down aggregates and increase the rate of dissolution.

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of this compound.

Conclusion

References

In Silico Target Prediction of Aspercolorin: A Methodological Overview in the Absence of Direct Data

Introduction to In Silico Target Prediction

In the early stages of drug discovery, identifying the molecular targets of a compound is a critical step. In silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about a compound's mechanism of action before extensive experimental validation. These computational techniques leverage vast databases of known drug-target interactions, protein structures, and chemical information to predict potential binding partners for a novel small molecule.

The general workflow for in silico target prediction can be visualized as a multi-step process, beginning with the acquisition of the compound's structure and culminating in a prioritized list of potential protein targets for experimental validation.

Methodologies for Target Prediction

A variety of computational approaches can be employed to predict the targets of a small molecule. These are broadly categorized into ligand-based and structure-based methods.

2.1. Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

-

Chemical Similarity Searching: This involves comparing the 2D or 3D structure of the query molecule (Aspercolorin) against databases of compounds with known biological targets. A high degree of similarity to a compound with a known target suggests that the query molecule may interact with the same target.

-

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for a molecule to interact with a specific target. A pharmacophore model can be built from a set of known active molecules and then used to screen for other molecules, like this compound, that fit the model.

2.2. Structure-Based Approaches

When the 3D structure of potential protein targets is known, structure-based methods can be used to predict binding.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand in the binding site of the protein and scoring them based on their predicted binding affinity. For this compound, this would require docking its 3D structure into the binding sites of a library of proteins.

-

Binding Site Similarity: This method compares the binding site of a protein with unknown function to a database of known binding sites. If a significant similarity is found to a binding site that interacts with a particular ligand, it suggests that the protein of unknown function may also bind to similar ligands.

Data Presentation: Hypothetical this compound Target Prediction Results

In the absence of actual data for this compound, the following table illustrates how quantitative results from a hypothetical in silico target prediction study could be presented. This table would typically include the predicted protein target, the methodology used for the prediction, a score indicating the confidence of the prediction (e.g., docking score, similarity score), and any known biological function of the target.

| Predicted Target | Prediction Method | Score (Example) | Biological Function |

| Kinases | |||

| Mitogen-activated protein kinase 1 (MAPK1) | Molecular Docking | -9.5 kcal/mol | Cell proliferation, differentiation, inflammation |

| Cyclin-dependent kinase 2 (CDK2) | Pharmacophore Screening | 0.85 (Fit Score) | Cell cycle regulation |

| GPCRs | |||

| Dopamine D2 Receptor (DRD2) | 3D Similarity Search | 0.92 (Tanimoto) | Neurotransmitter signaling |

| Enzymes | |||

| Carbonic Anhydrase II | Molecular Docking | -8.7 kcal/mol | pH regulation |

Experimental Protocols for Target Validation

Following in silico prediction, experimental validation is essential to confirm the predicted interactions. Below are detailed methodologies for key experiments that would be used to validate the hypothetical targets of this compound.

4.1. Kinase Inhibition Assay (for predicted kinase targets)

Objective: To determine if this compound can inhibit the enzymatic activity of a predicted kinase target (e.g., MAPK1).

Protocol:

-

Reagents and Materials: Recombinant human kinase (e.g., MAPK1), kinase-specific substrate peptide, ATP, kinase assay buffer, this compound stock solution (in DMSO), positive control inhibitor, 384-well plates, plate reader.

-

Assay Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted this compound or control to the wells of a 384-well plate.

-

Add 10 µL of the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection to measure remaining ATP).

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

4.2. Radioligand Binding Assay (for predicted GPCR targets)

Objective: To determine if this compound can bind to a predicted G-protein coupled receptor (GPCR) target (e.g., DRD2).

Protocol:

-

Reagents and Materials: Cell membranes expressing the target GPCR (e.g., DRD2), a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-spiperone), unlabeled competitor ligand (for non-specific binding determination), this compound stock solution, binding buffer, glass fiber filters, scintillation counter.

-

Assay Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), unlabeled competitor (for non-specific binding), or the diluted this compound.

-

Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the Ki value (inhibitory constant) by fitting the data to a competition binding curve.

Visualization of a Hypothetical Signaling Pathway

If this compound were predicted to target a key signaling protein like MAPK1, a diagram of the affected pathway would be crucial for understanding its potential downstream effects.

Conclusion

While direct in silico prediction of this compound targets is not currently feasible due to a lack of foundational biological data, the methodologies outlined in this guide provide a clear roadmap for how such an investigation would be conducted. The successful application of these computational techniques, followed by rigorous experimental validation, would be instrumental in elucidating the mechanism of action of this compound and assessing its potential as a therapeutic agent. Future research focused on generating initial bioactivity data for this compound is a critical first step toward enabling a comprehensive in silico target prediction study.

An In-depth Technical Guide to the Aspercolorin Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspercolorin, a cyclic tetrapeptide with the molecular formula C₂₅H₂₈N₄O₅, is a secondary metabolite produced by certain species of the genus Aspergillus, notably Aspergillus nidulans and Aspergillus versicolor.[1][2][3] Its structure, featuring the non-proteinogenic amino acid 5-methoxyanthranilic acid, points towards a fascinating biosynthetic origin rooted in non-ribosomal peptide synthesis. This technical guide provides a comprehensive overview of the current understanding of the this compound synthesis pathway, including its genetic basis, enzymatic machinery, and regulatory aspects. The content is tailored for researchers and professionals in drug development, offering insights into the production and potential applications of this fungal metabolite.

Core Biosynthetic Machinery: A Non-Ribosomal Peptide Synthetase (NRPS)

The biosynthesis of cyclic peptides like this compound is predominantly carried out by large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[4][5][6] In fungi, the genes encoding these NRPSs, along with the necessary tailoring enzymes, are typically organized in biosynthetic gene clusters (BGCs).[7][8] While the specific gene cluster responsible for this compound synthesis has not yet been definitively identified in the literature, the structural characteristics of the molecule allow for a detailed prediction of the enzymatic activities involved.

The genome of the model organism Aspergillus nidulans is known to contain 27 genes encoding NRPS-like structures, many of which are located within "silent" or "cryptic" gene clusters that are not expressed under standard laboratory conditions.[4][7] The activation of these silent clusters is a key strategy for discovering novel secondary metabolites and elucidating their biosynthetic pathways.[7][9]

Proposed this compound Synthesis Pathway

Based on the structure of this compound and the known mechanisms of NRPSs, a putative biosynthetic pathway can be proposed. The core of this pathway is a multi-modular NRPS enzyme that catalyzes the selection, activation, and condensation of the constituent amino acid precursors.

Precursor Molecules

The synthesis of this compound requires the following precursor molecules:

-

Proteinogenic Amino Acids: The specific standard amino acids incorporated into the this compound backbone need to be identified through detailed structural elucidation and feeding studies.

-

5-Methoxyanthranilic Acid: This non-proteinogenic amino acid is a key component of this compound. Its biosynthesis is likely a multi-step enzymatic process starting from a common primary metabolite, such as chorismate. The pathway may involve enzymes like anthranilate synthases, methyltransferases, and hydroxylases.

Enzymatic Steps

The synthesis of this compound on the NRPS assembly line involves a series of coordinated enzymatic reactions:

-

Adenylation (A) Domain: Selects and activates the specific amino acid precursors by converting them into aminoacyl-adenylates.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to the phosphopantetheinyl arm of the T domain.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acids attached to adjacent T domains.

-

Tailoring Enzymes: These enzymes, often encoded within the same gene cluster, modify the peptide backbone. In the case of this compound, this would include the enzymes responsible for the synthesis of 5-methoxyanthranilic acid.

-

Thioesterase (TE) or Cyclization Domain: Releases the final tetrapeptide from the NRPS enzyme and catalyzes its cyclization to form the stable this compound molecule.

Regulation of this compound Synthesis

The production of this compound, like many other fungal secondary metabolites, is likely tightly regulated at the transcriptional level. The biosynthetic gene cluster is expected to contain one or more pathway-specific transcription factors that control the expression of the structural genes.[8] Furthermore, global regulatory networks in Aspergillus, such as those involving the global regulator LaeA, may also influence the expression of the this compound gene cluster.[8] Environmental factors such as nutrient availability, pH, and temperature can also play a significant role in inducing or repressing the synthesis of this metabolite.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the this compound synthesis pathway. The following tables are presented as templates for organizing future experimental data to facilitate comparison and analysis.

Table 1: Key Enzymes in the Putative this compound Biosynthetic Gene Cluster

| Gene (Putative) | Enzyme (Predicted Function) | Substrate(s) | Product(s) |

| aspN1 | Non-Ribosomal Peptide Synthetase (NRPS) | Amino acids, ATP | Cyclic tetrapeptide precursor |

| aspT1 | Tailoring Enzyme (e.g., Methyltransferase) | Anthranilate derivative | 5-methoxyanthranilic acid precursor |

| aspT2 | Tailoring Enzyme (e.g., Hydroxylase) | Chorismate derivative | Anthranilate precursor |

| aspR1 | Regulatory Protein (e.g., Transcription Factor) | - | - |

| aspP1 | Transporter Protein | This compound | - |

Table 2: Quantitative Production of this compound under Different Conditions

| Culture Condition | Biomass (g/L) | This compound Titer (mg/L) | Yield (mg/g biomass) |

| Control (Standard Medium) | |||

| Condition A (e.g., specific nutrient addition) | |||

| Condition B (e.g., co-culture) | |||

| Condition C (e.g., overexpression of aspR1) |

Experimental Protocols

The elucidation of the this compound synthesis pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Identification and Characterization of the this compound Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for this compound production in Aspergillus nidulans or Aspergillus versicolor.

Methodology:

-

Genome Mining: Utilize bioinformatics tools such as antiSMASH and SMURF to scan the genomes of this compound-producing Aspergillus strains for putative NRPS gene clusters.[9]

-

Gene Deletion: Create targeted deletions of candidate NRPS genes using established fungal transformation protocols (e.g., protoplast-mediated transformation or Agrobacterium tumefaciens-mediated transformation).

-

Metabolite Analysis: Analyze the culture extracts of the wild-type and deletion mutant strains by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the loss of this compound production in a specific mutant.[10]

-

Heterologous Expression: Clone the identified gene cluster into a suitable expression vector and introduce it into a heterologous host, such as Aspergillus niger or Saccharomyces cerevisiae, to confirm its role in this compound biosynthesis.[11]

Activation of a Silent this compound Gene Cluster

Objective: To induce the production of this compound from a silent biosynthetic gene cluster.

Methodology:

-

Overexpression of Pathway-Specific Transcription Factor: Identify the putative pathway-specific transcription factor within the gene cluster and place it under the control of a strong, inducible promoter (e.g., the alcA promoter in A. nidulans).[7]

-

Chromatin Remodeling: Treat the fungal culture with inhibitors of histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) to induce a more open chromatin state and promote gene expression.

-

Co-cultivation: Grow the this compound-producing fungus in co-culture with other microorganisms (e.g., bacteria from the genus Streptomyces) to elicit the production of silent secondary metabolites.[7]

In Vitro Characterization of NRPS Adenylation Domain Specificity

Objective: To determine the amino acid substrates of the adenylation (A) domains of the this compound NRPS.

Methodology:

-

Cloning and Expression: Clone the individual A domains from the NRPS gene into an expression vector and express them as recombinant proteins in E. coli.

-

ATP-PPi Exchange Assay: Perform an ATP-pyrophosphate (PPi) exchange assay in the presence of various amino acids to determine which amino acids are activated by each A domain. The reaction mixture should contain the purified A domain, the amino acid substrate, ATP, and ³²P-labeled PPi. The incorporation of radioactivity into ATP is measured by scintillation counting.

Quantitative Analysis of this compound Production

Objective: To quantify the amount of this compound produced under different culture conditions.

Methodology:

-

Sample Preparation: Extract the fungal mycelium and culture broth with a suitable organic solvent (e.g., ethyl acetate or methanol).

-

HPLC-UV/Vis Analysis: Develop and validate an HPLC method for the separation and quantification of this compound. A C18 reverse-phase column is typically used with a mobile phase gradient of acetonitrile and water (both containing a small amount of formic acid to improve peak shape). Detection is performed at the UV/Vis absorbance maximum of this compound.

-

Calibration Curve: Prepare a standard curve using purified this compound of known concentrations to accurately quantify the amount in the samples.

Mandatory Visualizations

This compound Biosynthesis Pathway Overview

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Gene Cluster Identification

Caption: Workflow for identifying the this compound gene cluster.

Regulatory Network of this compound Synthesis

Caption: Putative regulatory network for this compound synthesis.

References

- 1. Optimization of Aspergillus versicolor Culture and Aerosolization in a Murine Model of Inhalational Fungal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New application of Aspergillus versicolor in promoting plant growth after suppressing sterigmatocystin production via genome mining and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. library.bustmold.com [library.bustmold.com]

- 4. A survey of nonribosomal peptide synthetase (NRPS) genes in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonribosomal peptide synthesis in Aspergillus fumigatus and other fungi - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 6. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of a Silent Fungal Polyketide Biosynthesis Pathway through Regulatory Cross Talk with a Cryptic Nonribosomal Peptide Synthetase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Presence, Mode of Action, and Application of Pathway Specific Transcription Factors in Aspergillus Biosynthetic Gene Clusters [mdpi.com]

- 9. Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclic Tetrapeptides with Synergistic Antifungal Activity from the Fungus Aspergillus westerdijkiae Using LC-MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Aspercolorin: An Examination of Its Safety and Toxicity Profile Reveals Significant Data Gaps

A comprehensive review of publicly available scientific literature and toxicology databases reveals a significant lack of specific safety and toxicity data for Aspercolorin, a fungal metabolite produced by Aspergillus species.[1] While identified in contaminated Ethiopian sorghum and finger millet, detailed studies on its potential adverse effects in humans and animals appear to be unavailable.[1] This absence of information precludes the development of a detailed technical guide on its safety, as requested.

For researchers, scientists, and drug development professionals, the initial stages of assessing a compound's potential involve a thorough evaluation of its toxicological properties. This typically includes a battery of in vitro and in vivo studies to determine acute and chronic toxicity, genotoxicity, carcinogenicity, and the underlying mechanisms of action. At present, such a toxicological dossier for this compound could not be constructed from the available information.

The Standard Approach to Toxicity Assessment

A typical preclinical safety assessment workflow for a novel compound involves a tiered approach, starting with computational and in vitro assays before proceeding to more complex in vivo studies. This process is designed to identify potential hazards early in the development pipeline, ensuring that only compounds with a favorable safety profile advance.

A generalized workflow for toxicological assessment is outlined below:

Figure 1. A generalized workflow for the toxicological assessment of a chemical compound.

Key Areas Lacking Data for this compound

Acute and Chronic Toxicity: There is no publicly available data on the median lethal dose (LD50) of this compound in any animal model. Furthermore, studies investigating the effects of repeated or long-term exposure, which are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), have not been found.

Genotoxicity: Standard genotoxicity assays are critical for assessing the potential of a substance to cause DNA or chromosomal damage, which can lead to cancer or heritable mutations.[2][3] A typical in vitro genotoxicity testing battery includes:

-

A test for gene mutation in bacteria: The Ames test is a widely used method for this purpose.[2]

-

An in vitro cytogenetic test for chromosomal damage: This can be a chromosome aberration assay or a micronucleus test.[2]

-

An in vitro mouse lymphoma assay: This is used to detect gene mutations and clastogenicity.

No records of this compound being evaluated in these or any other genotoxicity assays were identified.

Carcinogenicity: Long-term carcinogenicity studies in animal models, typically rodents, are the standard for evaluating the tumorigenic potential of a compound.[4] These studies involve exposing animals to the substance for a significant portion of their lifespan and monitoring for the development of neoplasms.[5] The scientific literature lacks any such studies for this compound.

Mechanism of Action: Without experimental data, it is impossible to delineate the signaling pathways that may be perturbed by this compound or to identify its molecular targets. Such studies are fundamental to understanding the potential for toxicity and for extrapolating findings from animal models to humans.

Future Research Directions

Given that this compound is a naturally occurring mycotoxin found in staple food sources in some regions, the lack of toxicological data represents a significant knowledge gap.[1] To address this, a systematic evaluation of its safety profile is warranted. The following experimental workflow could be adopted:

Figure 2. A proposed experimental workflow for the initial toxicological evaluation of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. gov.uk [gov.uk]

- 4. Moving forward in carcinogenicity assessment: Report of an EURL ECVAM/ESTIV workshop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carcinogenicity studies of some analogs of the carcinogen methapyrilene in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Aspercolorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspercolorin is a cyclic tetrapeptide that incorporates a 5-methoxyanthranilic acid moiety. While the specific biological functions of this compound are not extensively documented in publicly available literature, the broader class of cyclic tetrapeptides is of significant interest in drug discovery due to their diverse biological activities, including antimicrobial and cytotoxic effects.[1][2] The rigid conformation imposed by the cyclic structure and the presence of unique amino acid derivatives can lead to high-affinity interactions with biological targets. These notes provide a comprehensive, exemplary protocol for the laboratory synthesis of this compound, based on established methods for cyclic tetrapeptide synthesis.

Introduction to this compound

This compound is a natural product with the molecular formula C25H28N4O5. Its structure is characterized by a cyclic tetrapeptide backbone, which includes the non-proteinogenic amino acid 5-methoxyanthranilic acid. The synthesis of cyclic tetrapeptides can be challenging due to ring strain and competing dimerization or oligomerization reactions. The protocol outlined below describes a plausible synthetic route using solid-phase peptide synthesis (SPPS) for the linear precursor, followed by a solution-phase cyclization.

Exemplary Synthesis of this compound

This protocol is a representative method and may require optimization. It is based on general principles of cyclic tetrapeptide synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Fmoc-L-Amino Acids | Synthesis Grade | Sigma-Aldrich, Bachem |

| 5-Methoxyanthranilic Acid | ≥98% | Combi-Blocks, TCI |

| Rink Amide Resin | 100-200 mesh | Novabiochem |

| Dichloromethane (DCM) | Anhydrous | Acros Organics |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |

| Piperidine | Reagent Grade | Sigma-Aldrich |

| HBTU | ≥99.5% | Peptides International |

| DIPEA | ≥99% | Alfa Aesar |

| Trifluoroacetic Acid (TFA) | Reagent Grade | VWR |

| Triisopropylsilane (TIS) | 99% | Oakwood Chemical |

| Diethyl Ether | Anhydrous | EMD Millipore |

Synthesis of the Linear Tetrapeptide Precursor (Solid-Phase Peptide Synthesis)

The linear precursor of this compound is assembled on a solid support (Rink Amide resin) using the Fmoc/tBu strategy. The sequence of amino acid coupling will depend on the known structure of this compound, which is assumed here for exemplary purposes to be a sequence of three standard amino acids and 5-methoxyanthranilic acid.

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DCM for 1 hour, followed by washing with DMF (3 x 5 mL).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the deprotected resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test. Once complete, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the desired sequence.

-

Coupling of 5-Methoxyanthranilic Acid: For the final coupling step, use 5-methoxyanthranilic acid.

-

Cleavage from Resin: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the linear peptide from the resin using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude linear peptide by reverse-phase HPLC.

Solution-Phase Cyclization

Protocol:

-

Dissolution: Dissolve the purified linear tetrapeptide in a large volume of anhydrous DCM or DMF to achieve a high dilution (0.1-1 mM) to favor intramolecular cyclization over intermolecular reactions.

-

Cyclization Reaction: Add a coupling reagent such as HBTU (1.5 eq.) and a base like DIPEA (3 eq.) to the peptide solution. Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4.

-

Purification: Purify the crude cyclic peptide by flash column chromatography or preparative HPLC to obtain pure this compound.

Characterization

Confirm the identity and purity of the synthesized this compound using the following techniques:

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure and stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Biological Activity of this compound and its Analogs

The specific biological activity and signaling pathways of this compound have not been extensively characterized in the available scientific literature. However, cyclic tetrapeptides, as a class of compounds, have been reported to exhibit a range of biological activities.

-

Antimicrobial and Antifungal Activity: Various cyclic tetrapeptides have demonstrated activity against bacteria and fungi.[1][2][3] For instance, some synthetic cyclic tetrapeptides have shown activity against multiresistant bacteria.[2]

-

Cytotoxic Activity: Several cyclic peptides isolated from natural sources have exhibited cytotoxic effects against various cancer cell lines.[4]

-

Enzyme Inhibition: The constrained conformation of cyclic peptides makes them potential candidates for enzyme inhibitors.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Due to the lack of specific data on its signaling pathways, a diagrammatic representation cannot be provided at this time.

Experimental Workflow and Diagrams

Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Conclusion

The provided protocol offers a detailed, exemplary guide for the synthesis of this compound in a laboratory setting. While this protocol is based on established methodologies for cyclic tetrapeptide synthesis, optimization may be necessary to achieve high yields and purity. The biological activity of this compound remains an area for future investigation, with the broader class of cyclic tetrapeptides showing promise in various therapeutic areas. The successful synthesis of this compound will enable further studies into its biological functions and potential as a lead compound in drug development.

References

- 1. Antitumor and Antimicrobial Activity of Some Cyclic Tetrapeptides and Tripeptides Derived from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclic Tetrapeptides with Synergistic Antifungal Activity from the Fungus Aspergillus westerdijkiae Using LC-MS/MS-Based Molecular Networking [mdpi.com]

- 4. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aspercolorin (Ascochlorin) in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspercolorin, more commonly known as Ascochlorin (ASC), is a prenyl-phenol antibiotic isolated from the fungus Ascochyta viciae.[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] These application notes provide detailed protocols for utilizing Ascochlorin in various cell culture assays to investigate its cytotoxic and anti-inflammatory effects, as well as its impact on key signaling pathways.

Mechanism of Action

Ascochlorin exerts its biological effects through the modulation of several intracellular signaling pathways. In the context of inflammation, Ascochlorin has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] This suppression is achieved, at least in part, by inhibiting the activation of nuclear factor-kappa B (NF-κB) and down-regulating the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK).[1]

In cancer cells, Ascochlorin has been observed to induce apoptosis and suppress the activity of activator protein-1 (AP-1), a transcription factor involved in cell proliferation and survival.[3] This suggests a potential therapeutic application for Ascochlorin in oncology, particularly in estrogen receptor-negative breast cancers.[3]

Data Presentation

Cytotoxicity of Ascochlorin in Various Cell Lines

The cytotoxic effects of Ascochlorin have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency in inhibiting cell growth.

| Cell Line | Cell Type | IC50 (µM) | Assay Duration | Reference |

| MX-1 | Human Breast Cancer (ER-) | Not explicitly stated, but showed selective killing | Not specified | [3] |

| U937 | Human Leukemic Monocyte Lymphoma | Cell viability decreased by 10 µM | Not specified | [4] |

| SW480 | Human Colon Cancer | Cell viability decreased by 10 µM | Not specified | [4] |

| HT-29 | Human Colon Cancer | Cell viability decreased by 10 µM | Not specified | [4] |

Note: The provided data is based on available literature. Further dose-response studies are recommended for specific cell lines of interest.

Anti-inflammatory Effects of Ascochlorin in RAW 264.7 Macrophages

Ascochlorin demonstrates a dose-dependent inhibition of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.

| Parameter | Concentration of Ascochlorin (µM) | % Inhibition (approx.) | Reference |

| NO Production | 1 | ~20% | [1] |

| 10 | ~50% | [1] | |

| 50 | ~80% | [1] | |

| PGE2 Production | 1 | ~15% | [1] |

| 10 | ~40% | [1] | |

| 50 | ~75% | [1] | |

| IL-1β Secretion | 50 | Significant Inhibition | [1] |

| IL-6 Secretion | 50 | Significant Inhibition | [1] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of Ascochlorin on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Ascochlorin (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Ascochlorin in complete culture medium. It is recommended to start with a concentration range of 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest Ascochlorin treatment.

-

Remove the medium from the wells and add 100 µL of the prepared Ascochlorin dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the anti-inflammatory effect of Ascochlorin by quantifying NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Complete DMEM medium

-

Ascochlorin (stock solution in DMSO)

-

Lipopolysaccharide (LPS)

-

24-well plates

-

Griess Reagent System

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of Ascochlorin (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite from a standard curve.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol assesses the effect of Ascochlorin on the ERK1/2 signaling pathway.

Materials:

-

Cells of interest (e.g., RAW 264.7)

-

Complete culture medium

-

Ascochlorin

-

LPS (or other appropriate stimulus)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation.

-

Pre-treat cells with Ascochlorin at desired concentrations for 1 hour.

-

Stimulate cells with LPS (1 µg/mL) for 15-30 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

NF-κB Reporter Assay

This protocol measures the effect of Ascochlorin on NF-κB transcriptional activity.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Complete culture medium

-

Ascochlorin

-

LPS (or other NF-κB activator)

-

96-well white, clear-bottom plates

-

Luciferase assay system

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate.

-

Pre-treat the cells with Ascochlorin for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., LPS) for 6-24 hours.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.

-

Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Visualizations

Caption: Experimental workflow for assessing Ascochlorin's effects.

Caption: Ascochlorin's modulation of inflammatory signaling pathways.

References

- 1. Anti-Inflammatory Effect of Ascochlorin in LPS-Stimulated RAW 264.7 Macrophage Cells Is Accompanied With the Down-Regulation of iNOS, COX-2 and Proinflammatory Cytokines Through NF-κB, ERK1/2, and p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Targets of Ascochlorin and Its Derivatives for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective cytotoxicity of ascochlorin in ER-negative human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ascochlorin induces caspase-independent necroptosis in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining In Vivo Dosages for Novel Compounds

A General Framework for Preclinical Animal Studies

Introduction

These application notes provide a general framework for determining the appropriate dosage of a novel compound, referred to herein as "Test Compound," for in vivo animal studies. The methodologies described are based on established principles of preclinical toxicology and pharmacology and are intended to guide researchers in the initial stages of in vivo evaluation when specific data for the compound of interest, such as "Aspercolorin," is not yet available. The primary goals of these initial studies are to establish a safe dose range, understand the compound's basic pharmacokinetic profile, and identify potential toxicities.[1][2]

Disclaimer: The following protocols are intended as a general guide. All animal studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals and under an approved animal use protocol.

I. Data Presentation: Quantitative Data Summary

Effective data management is crucial for the successful evaluation of a novel compound. The following tables provide a structured format for summarizing key quantitative data obtained during in vivo studies.

Table 1: Dose-Range Finding (DRF) Study Summary

| Animal Model (Strain, Sex, Age) | Route of Administration | Dose Level (mg/kg) | Number of Animals | Observed Clinical Signs | Effect on Body Weight (%) | Macroscopic Pathology Findings |

| e.g., Sprague-Dawley Rat, M/F, 6-8 weeks | e.g., Oral (gavage) | [Dose 1] | [e.g., 3/sex] | [Describe observations] | [Calculate % change] | [Describe findings] |

| [Dose 2] | [e.g., 3/sex] | [Describe observations] | [Calculate % change] | [Describe findings] | ||

| [Dose 3] | [e.g., 3/sex] | [Describe observations] | [Calculate % change] | [Describe findings] | ||

| Vehicle Control | [e.g., 3/sex] | [Describe observations] | [Calculate % change] | [Describe findings] |

Table 2: Acute Toxicity Study Summary (e.g., Maximum Tolerated Dose - MTD)

| Animal Model (Strain, Sex, Age) | Route of Administration | Dose Level (mg/kg) | Number of Animals | Mortality (%) | Key Toxicological Findings (Clinical & Gross Pathology) | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg) |

| e.g., C57BL/6 Mouse, M/F, 8-10 weeks | e.g., Intraperitoneal | [Dose 1] | [e.g., 5/sex] | [Calculate %] | [Describe findings] | [Determine from data] |

| [Dose 2] | [e.g., 5/sex] | [Calculate %] | [Describe findings] | |||

| [Dose 3] | [e.g., 5/sex] | [Calculate %] | [Describe findings] | |||

| Vehicle Control | [e.g., 5/sex] | [Calculate %] | [Describe findings] |

Table 3: Pharmacokinetic (PK) Profile Summary

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |

| e.g., Beagle Dog | e.g., Intravenous | [Dose 1] | [Value] | [Value] | [Value] | [Value] |

| e.g., Oral | [Dose 2] | [Value] | [Value] | [Value] | [Value] |

II. Experimental Protocols

The following are detailed protocols for foundational in vivo studies designed to establish a safe and effective dose for a novel compound.

Protocol 1: Dose-Range Finding (DRF) Study

Objective: To determine a range of doses for a test compound that can be used in subsequent, more extensive non-clinical studies. This study aims to identify doses that are well-tolerated, doses that produce minimal to moderate effects, and a dose that causes clear toxicity.[3]

Materials:

-

Test Compound

-

Appropriate vehicle for solubilizing the Test Compound

-

Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), healthy and of a specific age and weight range.

-

Standard laboratory animal caging and husbandry supplies.

-

Dosing equipment (e.g., gavage needles, syringes).

-

Balances for weighing animals and compound.

-

Personal Protective Equipment (PPE).

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory environment for a minimum of 5 days before the start of the study.

-

Dose Preparation: Prepare at least three dose levels of the Test Compound (e.g., a low, mid, and high dose) and a vehicle control. The selection of initial doses may be informed by in vitro cytotoxicity data.

-

Animal Grouping: Assign animals to dose groups, typically 3-5 animals per sex per group.

-

Administration: Administer the Test Compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).[3]

-

Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dose) and then daily for the duration of the study (typically 7-14 days). Observations should include changes in behavior, appearance, and physiological state.

-

Body Weight Measurement: Record the body weight of each animal prior to dosing and at regular intervals throughout the study.

-

Necropsy: At the end of the study, euthanize all animals and perform a gross necropsy to identify any macroscopic pathological changes in organs and tissues.

-

Data Analysis: Analyze the data to identify a range of tolerated and toxic doses.

Protocol 2: Acute Toxicity Study to Determine Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of a test compound that can be administered to an animal without causing unacceptable toxicity or mortality.[3] The MTD is often used to select the high dose for subsequent repeat-dose toxicity studies.

Materials:

-

Same as for DRF study.

Procedure:

-

Dose Selection: Based on the results of the DRF study, select a range of doses expected to span from no effect to significant toxicity.

-

Study Design: Typically, a single-dose study design is used. Assign animals to several dose groups (e.g., 5-6 groups) and a vehicle control group, with approximately 5-10 animals per sex per group.

-

Administration and Observation: Administer the single dose and observe the animals intensively for the first 24 hours, and then daily for 14 days. Record all clinical signs of toxicity and any instances of mortality.

-

Body Weight and Food Consumption: Monitor and record body weight and food consumption throughout the study.[4]

-

Pathology: Conduct a gross necropsy on all animals. For animals in the highest dose groups and the control group, consider collecting organs for histopathological examination.

-

MTD Determination: The MTD is defined as the highest dose that does not cause study-altering clinical signs or pathology, and where body weight loss does not exceed a predefined limit (e.g., 10-15%).

III. Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a hypothetical signaling pathway that might be investigated.

Caption: A generalized workflow for in vivo dose determination of a novel compound.

Caption: A hypothetical signaling pathway potentially modulated by a test compound.

References

Analytical Methods for the Quantification of Aspercolorin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspercolorin is a fungal secondary metabolite produced by various species of the genus Aspergillus, notably Aspergillus versicolor. As a cyclic tetrapeptide, its presence and concentration are of interest in diverse fields, including indoor air quality assessment, toxicology, and natural product discovery. Accurate and precise quantification of this compound is crucial for understanding its biological significance and potential impact. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)